molecular formula C12H12BrNO2 B3305703 1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one CAS No. 923681-28-1

1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one

Cat. No.: B3305703
CAS No.: 923681-28-1
M. Wt: 282.13 g/mol
InChI Key: IWIPJGSNWJVQOG-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern organic and medicinal chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. The title compound, 1-[3-(2-bromoacetyl)phenyl]pyrrolidin-2-one, is firmly rooted in this field as it contains the nitrogen-bearing pyrrolidin-2-one ring system. Research in this area often involves the synthesis of novel heterocyclic systems by combining different molecular fragments or "building blocks". This compound is a quintessential example of such a building block, designed to participate in reactions that generate more elaborate heterocyclic structures. researchgate.net Its utility lies in its dual nature: it provides a stable, pre-formed heterocyclic core (pyrrolidin-2-one) and a highly reactive functional group (bromoacetyl) for further chemical transformations.

Significance of Pyrrolidin-2-one Scaffolds in Contemporary Research

The pyrrolidin-2-one, or γ-lactam, ring is a privileged scaffold in drug discovery and natural product chemistry. nih.govrdd.edu.iq This five-membered nitrogen-containing heterocycle is a core structural component in a wide array of pharmacologically important molecules. researchgate.netnih.gov Its significance is enhanced by several key features:

Biological Activity : The pyrrolidin-2-one nucleus is present in compounds with diverse biological activities, including anticonvulsant, nootropic (cognition-enhancing), anti-inflammatory, anticancer, and antibacterial properties. rdd.edu.iqnih.govresearchgate.net

Synthetic Versatility : The lactam structure can be readily synthesized and functionalized, allowing chemists to create large libraries of derivatives for pharmacological screening. rdd.edu.iq

Physicochemical Properties : The sp³-hybridized carbons of the pyrrolidin-2-one ring provide a three-dimensional structure that can efficiently explore biological target space, a desirable trait in modern drug design. nih.gov

The inclusion of this scaffold in this compound provides a foundational element that is already associated with a high potential for biological relevance.

Role of the Bromoacetyl Moiety as a Versatile Synthetic Handle in Organic Synthesis

The bromoacetyl group is a type of α-haloketone, a class of compounds renowned for their high reactivity and synthetic utility. This moiety functions as a potent electrophile, making it an excellent "synthetic handle" for forming new carbon-heteroatom bonds. The carbon atom adjacent to the bromine is highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion.

This reactivity is exploited in a variety of synthetic transformations, particularly in the construction of heterocyclic rings. For example, α-haloketones are common precursors for synthesizing thiazoles, pyrroles, and other important heterocycles through reactions with various nucleophiles like thioamides or amines. The bromoacetyl group in the target compound is thus a key reactive site, poised to engage with a wide range of nucleophilic reagents to build more complex molecules.

Research Rationale and Academic Scope of Investigation for this compound

The primary research rationale for a compound like this compound is its function as a specialized chemical intermediate or building block for creating novel, larger molecules with potential pharmaceutical applications. shreemlifesciences.com The academic scope involves a synthetic strategy where two distinct molecular features are combined to achieve a specific goal.

The investigation of this compound is driven by the following logic:

Start with a Privileged Core : The synthesis begins with the pyrrolidin-2-one scaffold, which is known to be a component of many biologically active drugs. nih.govresearchgate.net

Introduce a Reactive Handle : This core is attached to a phenyl ring bearing a bromoacetyl group. This group does not typically impart biological activity on its own but serves as a highly efficient site for further reactions.

Synthesize Novel Derivatives : The compound is then used in subsequent reactions where various nucleophilic molecules (e.g., substituted thiadiazoles, amines, thioamides) are reacted with the bromoacetyl group. This step attaches new heterocyclic or functional moieties to the core structure.

Pharmacological Screening : The resulting library of new, more complex compounds is then screened for specific biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.

For instance, a common synthetic route involves condensing a bromoacetyl-containing intermediate with a substituted thiadiazole to generate a new, larger heterocyclic system. This approach allows researchers to systematically explore how adding different chemical groups to the pyrrolidin-2-one core influences its pharmacological profile. Therefore, this compound is not typically studied as an end-product but as a crucial and strategically designed intermediate in the multistep synthesis of potential new therapeutic agents.

Table of Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(2-bromoacetyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-8-11(15)9-3-1-4-10(7-9)14-6-2-5-12(14)16/h1,3-4,7H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIPJGSNWJVQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923681-28-1
Record name 1-[3-(2-bromoacetyl)phenyl]pyrrolidin-2-one
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Synthetic Methodologies and Strategies for 1 3 2 Bromoacetyl Phenyl Pyrrolidin 2 One

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one, suggests a logical disconnection approach that simplifies the structure into readily available starting materials. The primary disconnection breaks the bond between the aromatic ring and the acetyl group, pointing towards a Friedel-Crafts acylation reaction. A subsequent disconnection targets the bond between the phenyl ring and the pyrrolidin-2-one nitrogen, suggesting an initial synthesis of 1-phenylpyrrolidin-2-one. Finally, the α-bromination of the acetyl group represents the last key transformation.

This analysis identifies two primary key precursors:

1-phenylpyrrolidin-2-one: This intermediate contains the core pyrrolidinone and phenyl structures.

Bromoacetyl chloride (or a related bromoacetylating agent): This reagent provides the bromoacetyl group.

An alternative retrosynthetic route involves the initial synthesis of 1-(3-acetylphenyl)pyrrolidin-2-one (B2548789), which is then subjected to α-bromination. This precursor can be synthesized via the reaction of 3-aminoacetophenone with γ-butyrolactone.

Target Molecule Key Disconnections Key Precursors
This compoundC-C bond (aromatic ring and acetyl group)1-phenylpyrrolidin-2-one and Bromoacetyl chloride
C-Br bond (alpha-carbon and bromine)1-(3-Acetylphenyl)pyrrolidin-2-one and a Brominating agent
C-N bond (phenyl ring and pyrrolidinone nitrogen)3-Aminoacetophenone and γ-butyrolactone

Bromination Chemistry for Acetyl Group Functionalization

The introduction of a bromine atom at the α-position of the acetyl group is a critical step in the synthesis of the target molecule. This transformation is typically achieved through the halogenation of a ketone. wikipedia.org

The bromination of the acetyl group on 1-(3-acetylphenyl)pyrrolidin-2-one is highly regioselective for the α-position due to the activating effect of the carbonyl group. wikipedia.org The reaction proceeds through an enol or enolate intermediate, which preferentially attacks the electrophilic bromine. nih.gov As the α-carbon is not a stereocenter, stereochemical control is not a consideration in this specific bromination. However, in cases where the α-carbon is prochiral, asymmetric bromination methods can be employed. nih.gov

Several reagent and catalyst systems can be employed for the selective α-bromination of ketones. organic-chemistry.org The choice of system often depends on the substrate's reactivity and the desired reaction conditions.

Commonly used brominating agents include:

Elemental Bromine (Br₂): Often used in the presence of an acid catalyst like acetic acid. nih.gov This method is effective but can be hazardous due to the corrosive and toxic nature of bromine.

N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used with a radical initiator or an acid catalyst.

Pyridine Hydrobromide Perbromide: A solid, stable source of bromine that is easier to handle than liquid bromine and can provide good yields. nih.gov

Copper(II) Bromide (CuBr₂): Can be used for the bromination of ketones, often in a solvent like chloroform/ethyl acetate.

The selection of the appropriate brominating agent and reaction conditions is crucial to avoid side reactions, such as bromination of the aromatic ring, which can occur with highly activated aromatic systems. organic-chemistry.org

Brominating Agent Typical Conditions Advantages Disadvantages
Elemental Bromine (Br₂)Acetic acidReadily available, cost-effectiveHazardous, can lead to over-bromination
N-Bromosuccinimide (NBS)AIBN (radical initiator) or H⁺Milder, more selectiveMore expensive than Br₂
Pyridine Hydrobromide PerbromideAcetic acidSolid, easier to handleCan require stoichiometric amounts
Copper(II) Bromide (CuBr₂)Reflux in solventGood for specific substratesCan require higher temperatures

Pyrrolidin-2-one Ring Formation Strategies and Annulation Techniques

The formation of the pyrrolidin-2-one ring is a key step in the synthesis of the precursor, 1-phenylpyrrolidin-2-one. Several strategies exist for the construction of this five-membered lactam ring.

One common method involves the reaction of an aniline (B41778) derivative with a suitable four-carbon synthon, followed by cyclization. For instance, aniline can react with γ-butyrolactone under heating, often with an acid catalyst, to form 1-phenylpyrrolidin-2-one.

Another approach is the multicomponent reaction of an aniline, an aldehyde, and a dienophile, which can lead to substituted pyrrolidinone derivatives. rsc.orgrsc.orgresearchgate.net Additionally, the reaction of donor-acceptor cyclopropanes with anilines can also yield 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com

Optimization of Reaction Conditions and Process Efficiency for Laboratory Synthesis

Optimizing the reaction conditions for each step is essential for maximizing the yield and purity of the final product.

For the Friedel-Crafts acylation , key parameters to optimize include the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃), the solvent, the reaction temperature, and the stoichiometry of the reactants. cornell.eduresearchgate.netmasterorganicchemistry.comchemistrysteps.com The use of milder catalysts can sometimes improve the selectivity and reduce the formation of byproducts.

In the α-bromination step, optimization involves selecting the most selective brominating agent and fine-tuning the reaction time and temperature to prevent over-bromination or side reactions. researchgate.net For example, a study on the α-bromination of acetophenone (B1666503) in a continuous flow microreactor demonstrated that high yields (99%) could be achieved through careful optimization of parameters. researchgate.net

Reaction Step Key Parameters for Optimization Potential Challenges
Friedel-Crafts AcylationLewis acid catalyst, solvent, temperature, stoichiometryPolyacylation, rearrangement of the acyl group, catalyst deactivation
α-BrominationBrominating agent, solvent, temperature, reaction timeDi- or tri-bromination, aromatic ring bromination, side reactions
Pyrrolidin-2-one FormationCatalyst, temperature, reaction time, removal of waterLow yields, difficult purification

Considerations for Scalability in Academic Synthesis and Compound Library Generation

When scaling up the synthesis of this compound for academic research or for generating a library of related compounds, several factors must be considered.

Reagent and Solvent Selection: The cost, availability, and safety of reagents and solvents become more critical on a larger scale.

Reaction Conditions: Reactions that are easily controlled in a small flask may require more sophisticated equipment for temperature and addition control on a larger scale. Exothermic reactions, such as Friedel-Crafts acylation, require careful monitoring of the internal temperature.

Work-up and Purification: Extraction and chromatography techniques that are practical on a small scale can become cumbersome and time-consuming for larger quantities. Crystallization or distillation may be more suitable for purification on a larger scale.

Flow Chemistry: Continuous flow reactors can offer advantages for scaling up reactions like α-bromination, providing better control over reaction parameters and improving safety. researchgate.net

For the generation of a compound library, the chosen synthetic route should be robust and tolerant of a variety of functional groups on the starting materials. This allows for the rapid synthesis of a diverse set of analogs for structure-activity relationship studies.

Chemical Reactivity and Mechanistic Investigations of 1 3 2 Bromoacetyl Phenyl Pyrrolidin 2 One

Nucleophilic Displacement Reactions at the Bromoacetyl Center

The most reactive site on the 1-[3-(2-bromoacetyl)phenyl]pyrrolidin-2-one molecule is the α-carbon of the ketone, which is bonded to a bromine atom. This α-haloketone structure is highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state, making it an excellent substrate for reaction with a wide array of nucleophiles.

The reaction of this compound with heteroatom nucleophiles is a straightforward and efficient method for forming new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Carbon-Nitrogen (C-N) Bond Formation: Primary and secondary amines readily react with the bromoacetyl group to yield α-amino ketones. libretexts.org This alkylation reaction is fundamental in the synthesis of various biologically relevant scaffolds. For example, reaction with a primary amine, such as aniline (B41778), would displace the bromide to form 1-{3-[2-(phenylamino)acetyl]phenyl}pyrrolidin-2-one.

Carbon-Sulfur (C-S) Bond Formation: Thiol nucleophiles, which are typically potent and soft, react rapidly with α-bromo ketones to form α-thio ketones. chemistrysteps.comyoutube.com The reaction with a thiol, like thiophenol, would result in the formation of 1-{3-[2-(phenylthio)acetyl]phenyl}pyrrolidin-2-one. Thiolate anions, generated by treating a thiol with a base, are even more reactive nucleophiles for this transformation. chemistrysteps.com

Carbon-Oxygen (C-O) Bond Formation: While less nucleophilic than amines or thiols, alcohols and phenols (or their conjugate bases, alkoxides and phenoxides) can also displace the bromide. These reactions often require a base to deprotonate the alcohol or phenol, increasing its nucleophilicity. The reaction with sodium phenoxide, for instance, would yield 1-[3-(2-phenoxyacetyl)phenyl]pyrrolidin-2-one.

The general scheme for these reactions is presented below:

General scheme of nucleophilic substitution on this compoundFigure 1: General reaction scheme for the nucleophilic substitution at the bromoacetyl center.
Table 1: Representative Nucleophilic Displacement Reactions
Nucleophile (Nu-H)HeteroatomResulting BondProduct Structure Fragment
Aniline (C₆H₅NH₂)NitrogenC-N-C(O)CH₂-NHC₆H₅
Thiophenol (C₆H₅SH)SulfurC-S-C(O)CH₂-SC₆H₅
Phenol (C₆H₅OH)OxygenC-O-C(O)CH₂-OC₆H₅
Piperidine (C₅H₁₀NH)NitrogenC-N-C(O)CH₂-N(C₅H₁₀)

While the parent molecule does not possess a suitably positioned internal nucleophile to readily undergo intramolecular cyclization, derivatives can be designed for such transformations. If a nucleophilic group (e.g., -OH, -NH₂, -SH) were introduced elsewhere in the molecule, particularly on the pyrrolidinone ring or through a modification of the phenyl group, intramolecular ring closure could become a viable pathway. For instance, a derivative with a hydroxyl group at a strategic position could potentially cyclize onto the bromoacetyl center to form a heterocyclic ether. The feasibility of such reactions is governed by the stability of the resulting ring system, with 5- and 6-membered rings being kinetically and thermodynamically favored (Baldwin's rules).

Reactivity of the Pyrrolidin-2-one Moiety

The N-aryl-pyrrolidin-2-one moiety is generally a stable functional group. The amide bond within the lactam ring is significantly less reactive than the bromoacetyl group. However, under forcing conditions, it can undergo chemical transformations.

Hydrolysis: The cyclic amide (lactam) can be hydrolyzed to the corresponding γ-amino acid, 4-amino-3-(2-bromoacetyl)phenyl)butanoic acid, by treatment with strong aqueous acid or base at elevated temperatures. chemicalbook.com This reaction proceeds via nucleophilic acyl substitution, breaking the amide C-N bond.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-), converting the pyrrolidin-2-one to a pyrrolidine (B122466) ring. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

Compared to the highly electrophilic bromoacetyl center, the pyrrolidin-2-one ring is chemically robust and would likely remain intact during reactions targeting other parts of the molecule under mild conditions.

Electrophilic Aromatic Substitution and Functionalization of the Phenyl Ring

The phenyl ring of this compound is disubstituted, and the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions is determined by the combined directing effects of the two existing groups. libretexts.orgmasterorganicchemistry.com

1-(Pyrrolidin-2-on-1-yl) group: This is an N-acyl group. The nitrogen atom can donate its lone pair of electrons into the aromatic ring via resonance, which is an activating, ortho, para-directing effect. youtube.com

3-(2-Bromoacetyl) group: This is a ketone derivative. The carbonyl group is strongly electron-withdrawing through both induction and resonance, making it a deactivating, meta-directing group. libretexts.org

The positions on the ring are numbered as follows: C1 (attachment of pyrrolidinone), C2, C3 (attachment of bromoacetyl), C4, C5, C6.

The ortho, para-directing pyrrolidinone group at C1 directs incoming electrophiles to positions C2, C4, and C6.

The meta-directing bromoacetyl group at C3 directs incoming electrophiles to positions C1, C5, and the other meta position, C1.

The directing effects are summarized in the table below. A "✔️" indicates a position favored by a substituent.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution
PositionDirected by 1-(Pyrrolidin-2-on-1-yl) (ortho, para)Directed by 3-(Bromoacetyl) (meta)Combined Effect
C2✔️ (ortho)Possible, but sterically hindered
C4✔️ (para)Favored
C5✔️ (meta)Possible
C6✔️ (ortho)Favored

The activating nature of the N-acyl group will likely make the ring more reactive than a benzene (B151609) ring substituted solely with a deactivating group. The positions C4 and C6 are electronically activated by the strong ortho, para-director and are not deactivated by the meta-director. Therefore, electrophilic attack is most likely to occur at the C4 (para to the pyrrolidinone) and C6 (ortho to the pyrrolidinone) positions.

Elucidation of Reaction Kinetics and Proposed Mechanistic Pathways

Nucleophilic Displacement: The reaction at the bromoacetyl center is expected to follow a bimolecular nucleophilic substitution (SN2) mechanism. up.ac.za The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The mechanism involves a backside attack by the nucleophile on the α-carbon, leading to a trigonal bipyramidal transition state, and inversion of stereochemistry if the carbon were chiral. The rate of this reaction is enhanced by the adjacent carbonyl group, which withdraws electron density and stabilizes the build-up of negative charge in the transition state.

Electrophilic Aromatic Substitution: The mechanism for EAS proceeds through a two-step pathway involving an arenium ion intermediate (also known as a σ-complex). irjet.netrsc.org In the first, rate-determining step, the π-system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation. uci.edu In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity. The stability of the intermediate arenium ion determines the regioselectivity; attack at the C4 and C6 positions allows for resonance structures where the positive charge is delocalized onto the pyrrolidinone nitrogen, providing significant stabilization.

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to investigate the reactivity of this compound at a molecular level. up.ac.zanih.gov

Nucleophilic Substitution: DFT calculations can be used to model the SN2 reaction pathway. researchgate.netresearchgate.net By calculating the energies of the reactants, the transition state, and the products, a reaction energy profile can be constructed. This allows for the determination of the activation energy barrier, providing insight into the reaction kinetics. up.ac.za Such studies can compare the reactivity of different nucleophiles by calculating and comparing their respective activation barriers.

Electrophilic Aromatic Substitution: For EAS reactions, computational methods can be employed to calculate the stability of the various possible arenium ion intermediates that result from electrophilic attack at different positions on the phenyl ring. nih.govnih.gov The intermediate with the lowest energy corresponds to the most favored reaction pathway, thus predicting the regiochemical outcome. irjet.net Furthermore, mapping the electrostatic potential on the surface of the reactant molecule can identify the most electron-rich, nucleophilic sites on the aromatic ring, which are the most likely to be attacked by an electrophile.

Preclinical Biological Activity and Target Interaction Studies of 1 3 2 Bromoacetyl Phenyl Pyrrolidin 2 One Derivatives

In Vitro Biochemical Pathway Modulation Investigations

Derivatives of the pyrrolidine-2-one scaffold are recognized for their diverse pharmacological activities, which stem from their ability to modulate various biochemical pathways. While specific pathway modulation studies on 1-[3-(2-bromoacetyl)phenyl]pyrrolidin-2-one are not extensively detailed in the available literature, research on analogous structures provides insight into their mechanisms. For instance, certain pyrrolo[2,1-a]isoquinoline derivatives, which share a core heterocyclic structure, have been investigated for their potential to bind to the DNA-topoisomerase I complex, suggesting a mechanism of action that involves blocking DNA replication. nih.gov This interaction highlights the potential for these types of compounds to interfere with fundamental cellular processes like cell proliferation and growth, which are often dysregulated in cancer. mdpi.com The pyrrolidine (B122466) ring is a key feature in many bioactive molecules, and its derivatives are often designed to interact with specific biological targets to elicit a therapeutic effect. nih.gov

Enzyme Inhibition and Receptor Binding Assays (e.g., against specific microbial targets like Staphylococcus aureus)

The pyrrolidine-2-one nucleus is a foundational structure for developing agents with antimicrobial properties. Derivatives have been synthesized and evaluated for their antibacterial activity against several bacterial species, including the notable pathogen Staphylococcus aureus.

In one study, a series of pyrrolidine-2-one derivatives were tested against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Klebsiella sp. using the agar well diffusion method. Several of these compounds demonstrated significant antibacterial activity. Another class of related compounds, pyrrolidine-2,3-diones, have shown particular promise against S. aureus. These compounds have been reported to inhibit and eradicate S. aureus biofilms, which are notoriously resistant to conventional antibiotics. nih.govnih.gov Studies on these derivatives have established their potent anti-biofilm properties and have shown they can act synergistically with FDA-approved antimicrobials, enhancing their efficacy. nih.gov For example, a lead pyrrolidine-2,3-dione dimer displayed synergism with vancomycin, causing a four-fold reduction in vancomycin's minimum biofilm eradication concentration (MBEC). researchgate.net

The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes. For instance, pyrrolidine-2,3-dione derivatives have been identified as novel, non-β-lactam inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a critical enzyme in bacterial cell wall synthesis. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrrolidine-2,3-dione Derivatives against S. aureus

Compound/Class Activity Metric Result Target Organism
Pyrrolidine-2,3-dione dimers MBEC/MIC Ratio 2-4 S. aureus

Note: This table is generated from data on pyrrolidine-2,3-diones, which are structurally related to the subject compound.

Cellular Response Studies in Non-Human Cell Lines and Models

The biological effects of this compound derivatives have been assessed in various non-human cellular models to determine their impact on cell health and behavior.

Assessment of Cell Viability and Proliferation in Research Models

The cytotoxicity and antiproliferative effects of pyrrolidine-2-one derivatives are key areas of investigation. Studies on related compounds, such as 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) derivatives, have demonstrated significant antiproliferative activity in various tumor cell lines. nih.gov For example, a morpholinomethyl Mannich base derivative of 1-Ph-DHPIQ was found to be cytotoxic to multiple cancer cell lines in the low micromolar range. nih.gov Similarly, certain brominated derivatives of benzofuran, which also feature a core heterocyclic structure, exhibit selective cytotoxic action towards cancer cells while showing no toxic effects on healthy human keratinocytes. mdpi.com

Investigations into pyrrolidine-2,3-dione derivatives showed no apparent cytotoxicity in initial tests, indicating a favorable profile for further development as antibacterial agents. nih.gov This lack of toxicity is a crucial factor, as it suggests that the compounds may selectively target bacterial cells over host cells.

Phenotypic Screening in Defined Biological Systems for Activity Profiling

Phenotypic screening is employed to identify the effects of compounds on whole cells or organisms without a preconceived target. For pyrrolidine-2-one derivatives, this approach has been instrumental in uncovering their antimicrobial and anticancer potential. For instance, screening of a library of pyrrolidine-2,3-diones against S. aureus led to the identification of scaffolds with potent anti-biofilm properties. nih.gov This type of screening allows for the discovery of compounds that can overcome the challenges of antibiotic resistance, such as those posed by biofilms. nih.gov The screening of these compounds against various bacterial strains helps to establish their spectrum of activity and identify those with the most promise for further development.

Structure-Activity Relationship (SAR) Elucidation and Pharmacophore Mapping

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. nih.gov For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential.

Quantitative and Qualitative Analysis of Substituent Effects

SAR analyses of various pyrrolidine derivatives have provided valuable insights. For example, in a series of 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors, modifications to different parts of the molecule led to significant changes in activity. nih.gov Attaching substituents such as dimethyl amine, pyrrolidine, or piperidine to the phenyl ring at the 4-position improved the inhibitory activity by two to three-fold. nih.gov

Similarly, for pyrrolidine-2,3-dione inhibitors of P. aeruginosa PBP3, SAR studies revealed key structural requirements for activity. A 3-hydroxyl group on the pyrrolidine-2,3-dione core and a heteroaryl group attached to the nitrogen via a methylene (B1212753) linker were found to be essential for target inhibition. nih.gov In another study on furan-2-yl(phenyl)methanone derivatives, it was concluded that hydroxyl groups on the core structure are essential for in vitro protein tyrosine kinase inhibitory activity, while the presence of halogen atoms on the phenyl ring increases activity. mdpi.com These findings demonstrate that systematic chemical modifications can lead to more potent and selective compounds.

Table 2: Key Compound Names

Compound Name
This compound
Staphylococcus aureus
Escherichia coli
Klebsiella sp.
Pseudomonas aeruginosa
Vancomycin

Correlation of Structural Features with Observed Biological Outcomes

The biological activity of this compound and its derivatives is intrinsically linked to their chemical architecture. The structure-activity relationship (SAR) of this class of compounds can be dissected by considering the contributions of the core scaffold and its substituents. The pyrrolidin-2-one ring is a versatile scaffold found in various biologically active compounds, and its derivatives have been explored for a range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. researchgate.netnih.gov

The phenyl ring attached to the nitrogen of the pyrrolidin-2-one serves as a crucial element for molecular recognition. Modifications to this ring can significantly impact the compound's interaction with its biological target. The position and nature of substituents on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of biological activity. For instance, in other classes of pyrrolidine derivatives, the introduction of different substituents on the phenyl ring has been shown to modulate their inhibitory activity against various enzymes and receptors. nih.gov

The bromoacetyl group at the meta-position of the phenyl ring is a key feature of this compound. This group acts as an electrophilic "warhead," capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a target protein. nih.govnih.gov The reactivity of this group is paramount to the compound's mechanism of action as a potential covalent inhibitor. The irreversible nature of this interaction can lead to prolonged pharmacodynamic effects and enhanced potency. wuxiapptec.com

The following table summarizes the hypothetical impact of structural modifications on the biological activity of this compound derivatives, based on general principles of medicinal chemistry and findings from related classes of compounds.

Structural Modification Rationale for Impact on Biological Activity Potential Outcome
Alteration of Phenyl Ring Substituents Modifications to electron-donating or electron-withdrawing groups can alter the reactivity of the bromoacetyl warhead and influence non-covalent interactions with the target protein.Enhanced or diminished binding affinity and covalent modification rate.
Modification of the Pyrrolidin-2-one Ring Introduction of substituents on the pyrrolidin-2-one ring can affect the overall conformation and steric hindrance of the molecule, potentially altering its fit within the target's binding pocket.Improved target selectivity and potency.
Replacement of the Bromoacetyl Group Substitution with other electrophilic warheads (e.g., acrylamide, chloroacetamide) can modulate the reactivity and selectivity of the covalent interaction.Altered covalent binding kinetics and target profile.
Positional Isomerism of the Bromoacetyl Group Moving the bromoacetyl group to the ortho- or para-position of the phenyl ring would change the geometry of the molecule and the accessibility of the warhead to the target nucleophile.Significant changes in biological activity and target specificity.

It is important to note that these correlations are predictive and require empirical validation through the synthesis and biological evaluation of a library of analogs. umn.eduresearchgate.net

Identification and Validation of Molecular Targets in Preclinical Biological Systems

The identification of the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action and for further drug development. For covalent inhibitors like this compound, chemoproteomic approaches are particularly powerful for target identification. nih.gov These methods leverage the reactive nature of the compound to isolate and identify its protein binding partners from a complex biological mixture.

A common strategy involves the design of a chemical probe based on the this compound scaffold. This probe would typically incorporate a reporter tag, such as an alkyne or azide group, for subsequent visualization or enrichment. The probe is introduced to cells or cell lysates, where it covalently binds to its target(s). Following binding, the tagged protein-probe complexes can be captured using click chemistry, which involves the highly specific and efficient reaction between the alkyne or azide tag and a corresponding biotin or fluorescent dye conjugate.

The enriched proteins are then digested into peptides and identified using mass spectrometry-based proteomics. This approach, known as activity-based protein profiling (ABPP), allows for the unbiased identification of the molecular targets of the covalent inhibitor in a native biological context.

Once potential targets are identified, validation is essential to confirm that the interaction with the compound is responsible for the observed biological effect. This can be achieved through several methods:

In vitro enzymatic assays: If the identified target is an enzyme, the inhibitory activity of the compound can be directly measured.

Target knockdown or knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy the effects of the compound.

Site-directed mutagenesis: Mutating the putative nucleophilic residue in the target protein that is attacked by the bromoacetyl group should render the protein insensitive to the compound.

Competition binding assays: Co-incubation with an excess of a known ligand for the target protein should prevent the covalent modification by the this compound derivative.

The following table outlines a general workflow for the identification and validation of molecular targets for this class of compounds.

Step Methodology Objective
1. Probe Synthesis Chemical synthesis of an analog of this compound containing a reporter tag (e.g., alkyne).To create a tool for capturing the molecular targets.
2. Target Labeling Incubation of the probe with cells, cell lysates, or in vivo models.To allow the covalent binding of the probe to its protein targets.
3. Target Enrichment Click chemistry-based pull-down of probe-protein complexes using biotin-azide or a similar affinity reagent.To isolate the target proteins from the proteome.
4. Target Identification Liquid chromatography-mass spectrometry (LC-MS/MS) analysis of the enriched proteins.To identify the specific proteins that are covalently modified by the probe.
5. Target Validation Orthogonal assays such as enzymatic inhibition, target knockdown, site-directed mutagenesis, and competition binding.To confirm that the identified protein is the biologically relevant target.

Through this systematic approach, the molecular targets of this compound derivatives can be identified and validated, providing crucial insights into their mechanism of action and paving the way for their potential development as therapeutic agents.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. For derivatives of the pyrrolidin-2-one class, docking studies have been instrumental in elucidating binding modes and identifying key interactions within the active sites of various biological targets, including neuraminidase, acetylcholinesterase, and Deoxyribonuclease I (DNase I). nih.govresearchgate.netnih.govnih.gov

In studies involving pyrrolidine (B122466) derivatives, the core scaffold consistently participates in crucial interactions. Hydrogen bonds and electrostatic interactions are frequently observed to be the main drivers of binding affinity. nih.gov Key amino acid residues such as Tryptophan, Arginine, and Tyrosine in the active sites of target enzymes have been identified as critical for the interaction with these ligands. nih.gov

For 1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one, it is hypothesized that the N-phenylpyrrolidin-2-one core would anchor the molecule within a target's binding pocket through similar hydrophobic and polar interactions. The carbonyl oxygen of the pyrrolidinone ring is a likely hydrogen bond acceptor. The phenyl ring can engage in π-π stacking or hydrophobic interactions. Crucially, the 2-bromoacetyl group introduces a highly reactive electrophilic center. This group has the potential to form a covalent bond with a suitably positioned nucleophilic residue (such as cysteine, histidine, or lysine) in an enzyme's active site, leading to irreversible inhibition. Docking simulations would be essential to predict whether the molecule can achieve an orientation that facilitates such a covalent interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com Numerous 2D and 3D-QSAR studies have been successfully conducted on N-phenylpyrrolidin-2-ones and related heterocyclic compounds to guide the design of new molecules with enhanced potency. imist.manih.gov

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For pyrrolidin-2-one derivatives, these descriptors typically fall into several categories:

Electronic Descriptors: Such as polarizability, dipole moment, and atomic charges, which describe the electronic distribution within the molecule.

Steric Descriptors: Including molar volume, surface area, and specific conformational parameters that relate to the size and shape of the molecule.

Topological Descriptors: Which describe the atomic connectivity and branching of the molecular structure.

Once calculated for a series of compounds with known biological activities, these descriptors are used to build a predictive model. Statistical techniques like Multiple Linear Regression (MLR) are employed to create a linear equation, while more advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models that relate activity to the 3D steric and electrostatic fields around the molecules. tandfonline.comnih.gov

The reliability and predictive power of a QSAR model are evaluated using rigorous statistical validation methods. A model is typically built using a "training set" of compounds and then tested against an "external test set" of compounds not used in model generation.

Key statistical parameters used to assess a model's quality include:

Coefficient of Determination (R²): A measure of how well the model fits the training set data. Values closer to 1.0 indicate a better fit.

Leave-One-Out Cross-Validation Coefficient (q² or Q²): A measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a robust model. nih.gov

Predictive R² (R²_pred): A measure of the model's ability to predict the activity of the external test set compounds.

The table below summarizes typical statistical criteria for a valid QSAR model based on studies of pyrrolidine derivatives. nih.govtandfonline.comnih.gov

Statistical Parameter Symbol Acceptable Value Description
Coefficient of Determination> 0.6Measures the goodness of fit for the training set.
Cross-Validation Coefficientq² (or Q²)> 0.5Assesses the internal predictive power of the model.
Predictive R² for Test SetR²pred> 0.5Evaluates the model's ability to predict new data.

These validated models can then be used to predict the biological activity of new compounds, such as this compound, and to highlight which structural features are most important for activity.

Molecular Dynamics Simulations of Compound-Biomacromolecule Complexes

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. In drug design, MD simulations are often performed as a follow-up to molecular docking to assess the stability of the predicted ligand-protein complex and to refine the binding pose. researchgate.net Studies on various pyrrolidine derivatives have successfully used MD simulations for 100 nanoseconds or more to confirm the stability of their interactions with target proteins. researchgate.nettandfonline.com

During an MD simulation, the movements of all atoms in the system (ligand, protein, and surrounding solvent) are calculated over time. The resulting trajectory is analyzed to evaluate parameters such as:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to see if the complex remains stable or if significant conformational changes occur. A stable RMSD value over time suggests a stable binding mode. nih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation.

Binding Free Energy Calculation: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are applied to the MD trajectory to provide a more accurate estimation of the binding affinity. tandfonline.com

For a potential complex between this compound and a biological target, MD simulations would be a critical step to validate the docked pose, confirm the stability of non-covalent interactions, and understand how the complex behaves in a dynamic, solvated environment before any potential covalent reaction occurs.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules at the atomic level. rsc.org These methods are invaluable for understanding properties that govern molecular interactions and chemical reactions. For N-phenylpyrrolidin-2-one derivatives, quantum calculations provide data on:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of non-covalent interactions. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Atomic Charges: Calculation of partial charges on each atom helps in understanding intramolecular electronics and intermolecular electrostatic interactions.

Given the presence of the reactive bromoacetyl moiety, quantum chemical calculations for this compound would be particularly insightful. nih.gov They could precisely map the electrophilic character of the α-carbon atom bonded to the bromine, quantifying its susceptibility to nucleophilic attack and providing a theoretical basis for its potential as a covalent inhibitor.

In Silico Predictions for Physicochemical Properties Relevant to Preclinical Research

In the early stages of drug discovery, in silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. iipseries.orgaudreyli.com These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before resource-intensive experimental work is undertaken. The pyrrolidine scaffold is recognized for its favorable physicochemical properties, contributing to its prevalence in medicinal chemistry. unipa.it

For this compound, key physicochemical properties can be predicted using computational algorithms. These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the compound's potential for oral bioavailability.

The table below presents the predicted physicochemical properties for this compound.

Property Predicted Value Relevance in Preclinical Research
Molecular Weight (MW)284.14 g/mol Influences absorption and diffusion. (Lipinski's Rule: < 500)
LogP (Octanol/Water Partition Coeff.)1.95Measures lipophilicity, affecting solubility and membrane permeability. (Lipinski's Rule: ≤ 5)
Topological Polar Surface Area (TPSA)38.65 ŲCorrelates with membrane permeability and bioavailability.
Hydrogen Bond Donors0Number of N-H or O-H bonds. (Lipinski's Rule: ≤ 5)
Hydrogen Bond Acceptors2Number of N or O atoms. (Lipinski's Rule: ≤ 10)
Rotatable Bonds3Influences conformational flexibility and binding affinity.

Based on these in silico predictions, this compound adheres to Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties and has a reasonable probability of being orally bioavailable. Further in silico ADMET models could predict its potential for blood-brain barrier penetration, interaction with metabolic enzymes like Cytochrome P450s, and potential toxicological flags. nih.govresearchgate.net

Advanced Analytical Techniques in Research and Characterization

Spectroscopic Methods for Comprehensive Structure Elucidation of Synthesized Analogs (e.g., NMR, High-Resolution Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods are paramount for the detailed structural elucidation of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provides a complete picture of the molecular architecture of 1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of molecular structure determination in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. For analogs of this compound, characteristic signals can be predicted. The protons on the pyrrolidinone ring typically appear as multiplets in the aliphatic region, while the aromatic protons of the phenyl ring produce signals in the downfield region. rdd.edu.iq The methylene (B1212753) protons adjacent to the bromine and carbonyl group (the -COCH₂Br moiety) are expected to resonate as a distinct singlet. rsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure of this compound Analogs

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Pyrrolidinone CH₂ (α to N)3.8 - 4.2 (t)45 - 50Influenced by the nitrogen atom and phenyl ring.
Pyrrolidinone CH₂ (β to N)2.1 - 2.5 (m)18 - 22Typically a complex multiplet.
Pyrrolidinone CH₂ (γ to N)2.5 - 2.9 (t)30 - 35Adjacent to the lactam carbonyl.
Phenyl CH (aromatic)7.2 - 8.0 (m)115 - 140Substitution pattern affects splitting and chemical shifts.
Acetyl CH₂ (Bromoacetyl)4.4 - 4.8 (s)30 - 35A characteristic singlet, shifted downfield by bromine and carbonyl.
Lactam C=O-170 - 178Carbonyl of the pyrrolidinone ring.
Ketone C=O-190 - 195Carbonyl of the bromoacetyl group.

Note: Predicted values are based on typical ranges for similar functional groups found in related chemical structures. rsc.orgmdpi.comchemicalbook.com t = triplet, m = multiplet, s = singlet.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental formula of a compound. Using techniques like Electrospray Ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the unambiguous confirmation of the chemical formula. amazonaws.com For the parent compound C₁₂H₁₂BrNO₂, HRMS would be used to verify its monoisotopic mass. uni.lu Analysis of synthesized analogs follows the same principle, confirming successful synthetic transformations.

Interactive Table 2: Predicted HRMS Adducts for this compound (C₁₂H₁₂BrNO₂) uni.lu

Adduct IonCalculated Mass-to-Charge (m/z)
[M+H]⁺282.01241
[M+Na]⁺303.99435
[M+NH₄]⁺299.03895
[M-H]⁻279.99785
[M+HCOO]⁻326.00333

Note: M represents the neutral molecule. These values are crucial for confirming the identity of the target compound in a sample.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. researchgate.net The lactam carbonyl (C=O) of the pyrrolidinone ring and the ketone carbonyl of the bromoacetyl group would show distinct, strong peaks, typically in the range of 1650-1750 cm⁻¹. mdpi.com Other important signals would include C-N stretching of the lactam, C-H stretching for aromatic and aliphatic groups, and the C-Br stretching vibration at lower wavenumbers.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are essential for separating components of a mixture, making them indispensable for assessing the purity of final products and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC method, typically employing a C18 stationary phase, is used to separate the target compound from any starting materials, reagents, or byproducts. researchgate.net The mobile phase usually consists of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV detector set to a wavelength where the aromatic phenyl ring exhibits strong absorbance. Purity is then calculated by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) , often coupled with a Mass Spectrometer (GC-MS), is useful for monitoring reaction progress, especially if starting materials or intermediates are sufficiently volatile and thermally stable. semanticscholar.orgresearchgate.net For the synthesis of analogs of this compound, GC-MS could be used to track the disappearance of a volatile precursor or to identify the formation of low-molecular-weight byproducts. The retention time helps identify the compound, while the mass spectrum provides structural confirmation. semanticscholar.org

Interactive Table 3: Typical Chromatographic Methods for Analysis of Related Aromatic Ketones and Pyrrolidinones

TechniqueStationary PhaseMobile Phase / Carrier GasDetection MethodApplication
HPLCC18 Silica (Reverse-Phase)Gradient of Acetonitrile/Water with 0.1% Formic AcidUV-Vis Detector (e.g., at 254 nm)Purity assessment of the final product.
GC-MSPolysiloxane (e.g., DB-5)HeliumMass Spectrometry (Electron Ionization)Monitoring reaction progress, byproduct identification.

Note: The specific conditions must be optimized for each unique analog to achieve effective separation.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis of Key Intermediates and Products

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, one can generate a detailed electron density map, from which a complete molecular structure can be modeled. growingscience.com

For key intermediates or final products in the synthesis of this compound analogs, obtaining a crystal structure provides unequivocal proof of its chemical identity and connectivity. This technique yields precise measurements of bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it reveals the conformation of the molecule in the solid state and details the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing. researchgate.net

In cases where analogs are synthesized with chiral centers, X-ray crystallography is the definitive method for determining the absolute stereochemistry of the molecule, which is often crucial for its biological activity.

Advanced Microscopic Techniques for Subcellular Localization Studies of Labeled Derivatives

To investigate how derivatives of this compound interact with biological systems, advanced microscopic techniques are employed. These studies typically require the compound to be chemically modified with a fluorescent label. The α-bromoacetyl functional group is a reactive electrophile that can covalently bind to nucleophilic residues in biomolecules, such as the thiol group of cysteine in proteins. This reactivity can be exploited to attach a fluorescent probe to the molecule.

Once a fluorescently labeled derivative is synthesized, it can be introduced to living cells. Confocal fluorescence microscopy is then used to visualize the distribution of the compound within the cell. nih.gov This powerful imaging technique allows for the optical sectioning of the sample, eliminating out-of-focus light and generating high-resolution images of the probe's location. By observing where the fluorescence accumulates—for example, in the nucleus, mitochondria, or cell membrane—researchers can gain critical insights into the compound's potential biological targets and mechanism of action. nih.govresearchgate.net This approach bridges the gap between chemical synthesis and biological function, providing a visual map of the molecule's journey inside a cell.

Future Directions and Emerging Research Avenues

Exploration of Novel Chemical Modifications and Scaffold Diversification of the Pyrrolidin-2-one Core

The pyrrolidin-2-one nucleus is a versatile scaffold, ripe for chemical exploration to generate novel analogues of 1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one with potentially enhanced potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov Future synthetic endeavors will likely concentrate on several key areas of modification.

Firstly, diversification of the phenyl ring substitution is a promising avenue. The existing bromoacetyl group at the meta-position offers a reactive handle for introducing a wide array of functionalities. For instance, nucleophilic substitution reactions could be employed to introduce various amines, thiols, or alcohols, thereby generating a library of derivatives with diverse physicochemical properties. Furthermore, modification of the substitution pattern on the phenyl ring could modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Secondly, modifications to the pyrrolidin-2-one ring itself present another layer of diversification. The introduction of substituents at the C3, C4, and C5 positions of the pyrrolidin-2-one ring can significantly impact the molecule's three-dimensional conformation and, consequently, its biological activity. For example, the synthesis of chiral derivatives could lead to stereospecific interactions with target proteins, a critical factor in modern drug design. nih.gov

Finally, the exploration of bioisosteric replacements for either the phenyl or the pyrrolidin-2-one ring could lead to the discovery of novel chemotypes with improved drug-like properties. For instance, replacing the phenyl ring with other aromatic or heteroaromatic systems could alter the compound's target-binding profile and metabolic stability.

A systematic exploration of these modifications, as outlined in the table below, could yield a comprehensive structure-activity relationship (SAR) profile for this class of compounds.

Modification Site Potential Modifications Anticipated Outcome
Bromoacetyl Group Substitution with various amines, thiols, azidesGeneration of a library with diverse functional groups to probe target interactions.
Phenyl Ring Introduction of electron-donating or -withdrawing groupsModulation of electronic properties and target affinity.
Pyrrolidin-2-one Ring Alkylation, arylation, or spirocyclization at C3, C4, C5Alteration of molecular conformation and exploration of new chemical space.
Scaffold Hopping Replacement of the phenyl ring with heterocycles (e.g., pyridine, thiophene)Discovery of novel scaffolds with potentially improved ADME properties.

Integration with Phenotypic Screening and Chemogenomics Approaches for Target Identification

A significant challenge with novel compounds like this compound is the identification of their biological targets. Phenotypic screening, which assesses the effect of a compound on cellular or organismal phenotype, offers a powerful, unbiased approach to uncover its mechanism of action. nih.govresearchgate.net By screening a library of derivatives against a panel of diverse cell lines and observing effects on morphology, proliferation, or other cellular processes, researchers can identify potential therapeutic areas. nih.gov

Once a phenotypic "hit" is identified, chemogenomics approaches can be employed for target deconvolution. chemdiv.com This can involve several strategies:

Affinity-based methods: The reactive bromoacetyl group of the parent compound could be exploited to create an affinity probe for capturing its binding partners from cell lysates.

Computational approaches: By comparing the phenotypic fingerprint of this compound derivatives with those of well-characterized compounds in a chemogenomic library, potential targets can be inferred. nih.gov

Genetic approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 screening can be used in conjunction with compound treatment to identify genes that either enhance or suppress the compound's activity, thereby pointing to its target or pathway. chemdiv.com

The integration of these approaches can create a powerful workflow for not only identifying the primary targets of this compound but also for uncovering potential polypharmacology, which can be advantageous for complex diseases. nih.gov

Development of Advanced In Vitro and Organoid Models for Comprehensive Activity Profiling

To gain a more physiologically relevant understanding of the biological effects of this compound and its analogues, it is crucial to move beyond simple 2D cell cultures. The development and utilization of advanced in vitro models, such as 3D spheroids and organoids, will be instrumental in this endeavor. mdpi.comnih.gov

These models more accurately recapitulate the complex cellular interactions and microenvironment of native tissues, providing a better prediction of in vivo efficacy and toxicity. mdpi.comnih.gov For example, if phenotypic screening suggests anti-cancer activity, testing the compounds on tumor spheroids or patient-derived organoids could offer valuable insights into their ability to penetrate solid tumors and exert their effects in a more realistic setting.

Furthermore, organ-on-a-chip technologies can be employed to assess the compound's effects on multiple organ systems simultaneously, providing a more holistic view of its potential therapeutic window and off-target effects. mdpi.com This is particularly important for predicting potential adverse drug reactions early in the drug discovery process. europeanpharmaceuticalreview.com

Model System Application for this compound Key Advantages
3D Tumor Spheroids Evaluation of anti-cancer efficacy and tumor penetration.Better mimics the tumor microenvironment compared to 2D cultures.
Patient-Derived Organoids Assessment of personalized medicine potential and prediction of patient response.Preserves the genetic and phenotypic heterogeneity of the original tumor.
Organ-on-a-Chip Early assessment of potential organ-specific toxicity (e.g., hepatotoxicity, cardiotoxicity).Allows for the study of multi-organ interactions and systemic effects.

Leveraging Artificial Intelligence and Machine Learning for De Novo Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel therapeutic agents. icmerd.commdpi.com For this compound, these computational tools can be applied in several ways.

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of pyrrolidin-2-one derivatives and their associated biological activities. nih.goveaspublisher.com These models can then generate novel molecular structures with a high probability of possessing desired properties, such as high potency and low toxicity. nih.govchemrxiv.org This de novo design approach can significantly accelerate the exploration of chemical space around the this compound scaffold.

Furthermore, ML models can be developed to predict the activity and properties of newly designed compounds, a process known as quantitative structure-activity relationship (QSAR) modeling. mdpi.com By training these models on experimental data from a diverse set of analogues, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

Potential as Probes for Biological Pathway Delineation and Mechanistic Biology Studies

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical probes for dissecting complex biological pathways. The bromoacetyl group, being a reactive electrophile, can potentially form covalent bonds with nucleophilic residues (such as cysteine) in its target protein. This covalent interaction can be leveraged to create highly specific and potent probes.

Once a target is identified, a carefully designed derivative of this compound can be used to selectively inhibit its function, allowing researchers to study the downstream consequences of this inhibition on cellular signaling pathways. This can lead to a deeper understanding of disease mechanisms and the identification of new therapeutic targets.

Moreover, by attaching a fluorescent tag or a biotin handle to the molecule, it can be used for imaging the subcellular localization of its target or for pull-down experiments to identify interacting proteins. These mechanistic studies are crucial for validating the compound's mode of action and for building a strong biological rationale for its further development.

Q & A

Q. What are the most reliable synthetic routes for preparing 1-[3-(2-bromoacetyl)phenyl]pyrrolidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves bromoacetylation of a phenylpyrrolidinone precursor. For example, analogous compounds like fluorochloridone (a pyrrolidinone derivative) are synthesized via nucleophilic substitution or Friedel-Crafts acylation . Key steps include:
  • Use of DMF as a solvent and potassium carbonate as a base to facilitate coupling reactions (e.g., synthesis of 2-pyrrolidine-1-yl-benzaldehydes in ).
  • Optimization of temperature (e.g., 150°C for 20 hours in ) to balance reaction efficiency and decomposition risks.
  • Purity Control : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from ethanol) are recommended for purification .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : Look for characteristic signals:
  • Pyrrolidinone carbonyl at δ ~175–180 ppm in 13C^{13}\text{C} NMR.
  • Bromoacetyl protons (CH2_2BrCO) as a singlet at δ ~3.8–4.2 ppm in 1H^{1}\text{H} NMR (based on similar brominated ketones in ).
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ with isotopic peaks confirming bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (e.g., monoclinic P21_1/n space group for brominated pyrrolidinones, as in ) is ideal.

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Bromoacetyl groups are prone to photodegradation; store in amber vials at –20°C .
  • Moisture : Pyrrolidinone rings may hydrolyze in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric Friedel-Crafts reactions .
  • Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives (e.g., as in for (S)-5-(Trityloxymethyl)-2-pyrrolidinone).
  • HPLC Analysis : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients can separate enantiomers .

Q. What computational strategies are effective for predicting the reactivity of the bromoacetyl group in further functionalization?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for nucleophilic substitution (e.g., SN2 with amines/thiols) using Gaussian09 at the B3LYP/6-31G(d) level .
  • Molecular Dynamics : Simulate solvation effects in DMF or THF to predict reaction pathways .

Q. How can researchers resolve contradictions between spectroscopic data and theoretical predictions for this compound?

  • Methodological Answer :
  • Multi-Technique Validation : Combine NMR, IR (C=O stretch at ~1700 cm1^{-1}), and X-ray data to cross-verify assignments .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled starting materials to track carbonyl reactivity (e.g., in for deuterated analogs).

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1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one

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